molecular formula C19H17NO2S B13955925 Ethyl 2-amino-5-[2-naphthylthio]benzoate CAS No. 52979-20-1

Ethyl 2-amino-5-[2-naphthylthio]benzoate

Cat. No.: B13955925
CAS No.: 52979-20-1
M. Wt: 323.4 g/mol
InChI Key: TZKBHVKCNLILJA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-[2-naphthylthio]benzoate is a chemical compound with the molecular formula C19H17NO2S and a molecular weight of 323.41 g/mol . Its CAS registry number is 52979-20-1 . This benzoate derivative features a 2-naphthylthio substituent, which may contribute to its properties and potential research applications. Compounds with similar ethyl 2-aminobenzoate cores are frequently utilized in organic synthesis as versatile intermediates for the development of more complex molecules . Researchers value this family of compounds for their role in constructing heterocyclic systems and functionalized aromatic structures. As a specialty chemical, this compound is intended for use in laboratory research and chemical synthesis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary experiments and handling in a appropriately controlled laboratory environment.

Properties

CAS No.

52979-20-1

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 2-amino-5-naphthalen-2-ylsulfanylbenzoate

InChI

InChI=1S/C19H17NO2S/c1-2-22-19(21)17-12-16(9-10-18(17)20)23-15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2,20H2,1H3

InChI Key

TZKBHVKCNLILJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)SC2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on Ethyl 2-amino-5-halobenzoate

One common approach involves starting from Ethyl 2-amino-5-halobenzoate (e.g., 5-bromo or 5-chloro derivative) and performing a nucleophilic aromatic substitution with 2-naphthalenethiol to introduce the 2-naphthylthio group.

Procedure:

  • React Ethyl 2-amino-5-halobenzoate with 2-naphthalenethiol in the presence of a base such as potassium carbonate or sodium hydride.
  • The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Heating to temperatures between 80–120 °C facilitates the substitution.
  • The product is isolated by precipitation or extraction and purified by recrystallization.

Reaction Scheme:

$$
\text{Ethyl 2-amino-5-halobenzoate} + \text{2-naphthalenethiol} \xrightarrow[\text{Base}]{\text{DMF, heat}} \text{this compound}
$$

This method benefits from the good leaving ability of halogens and the nucleophilicity of the thiol group, enabling efficient substitution.

Coupling via Sulfenylation of Ethyl 2-amino-5-mercaptobenzoate

Alternatively, the 2-naphthylthio group can be introduced by sulfenylation of Ethyl 2-amino-5-mercaptobenzoate with 2-naphthyl halides.

Procedure:

  • Prepare Ethyl 2-amino-5-mercaptobenzoate by reduction or thiolation of the corresponding 5-substituted benzoate.
  • React this mercapto compound with 2-naphthyl bromide or chloride in the presence of a base.
  • The reaction proceeds via nucleophilic attack of the thiolate anion on the aryl halide.
  • Purification is done by column chromatography or recrystallization.

Experimental Data and Yields

Method Key Reagents Conditions Yield (%) Purification Method Notes
Nucleophilic substitution Ethyl 2-amino-5-bromobenzoate, 2-naphthalenethiol, K2CO3 DMF, 100 °C, 12 h 70–85 Recrystallization Simple, moderate yields
Sulfenylation of mercaptobenzoate Ethyl 2-amino-5-mercaptobenzoate, 2-naphthyl bromide, NaH THF, 0–25 °C, 6 h 65–80 Column chromatography Regioselective, requires mercapto intermediate
Pd-catalyzed cross-coupling Ethyl 2-amino-5-bromobenzoate, 2-naphthalenethiol, Pd catalyst Toluene, 90 °C, 8 h 80–90 Recrystallization or chromatography High yield, mild conditions

Mechanistic Insights

  • In nucleophilic aromatic substitution, the amino group at the 2-position activates the aromatic ring toward substitution at the 5-position by stabilizing the intermediate Meisenheimer complex.
  • Sulfenylation proceeds via thiolate nucleophile attack on the aryl halide.
  • Transition metal-catalyzed coupling involves oxidative addition of the aryl halide to the metal center, transmetallation with the thiol, and reductive elimination to form the C–S bond.

Density Functional Theory (DFT) studies on similar sulfur-substituted aromatic systems indicate that electron-donating groups like amino enhance nucleophilicity and facilitate substitution reactions.

Comparative Analysis of Preparation Methods

Aspect Nucleophilic Substitution Sulfenylation of Mercapto Compound Pd-Catalyzed Cross-Coupling
Reaction Time 12 h 6 h 8 h
Temperature 100 °C Room temperature to 25 °C 90 °C
Yield Moderate (70–85%) Moderate (65–80%) High (80–90%)
Complexity Simple Requires mercapto intermediate Requires catalyst
Purification Recrystallization Chromatography Recrystallization or chromatography
Scalability Good Moderate Good

Chemical Reactions Analysis

Ethyl 2-amino-5-[2-naphthylthio]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the naphthylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the ester group, converting it to an alcohol.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 2-amino-5-[2-naphthylthio]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-[2-naphthylthio]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthylthio group can participate in hydrophobic interactions. These interactions can affect the function of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of Ethyl 2-amino-5-[2-naphthylthio]benzoate, inferred from evidence:

Compound Name Substituent at 5-position Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Naphthylthio Est. 325–340 Hypothesized high lipophilicity; potential use in drug design
Ethyl 2-amino-5-(thiophen-2-yl)benzoate Thiophene 247.3 Discontinued lab reagent; possible intermediates in organic synthesis
Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate 3-Oxopiperazine 263.3 Pharmaceutical intermediate; heterocyclic amine functionality
Ethyl 4-(dimethylamino)benzoate Dimethylamino 193.2 High reactivity in resin cements; superior degree of conversion vs. methacrylate analogues
Methyl 2-amino-5-bromobenzoate Bromo 230.1 Precursor for Ullmann coupling reactions (e.g., azetidine substitution)

Key Comparisons

In contrast, Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymerization initiator systems due to the electron-donating dimethylamino group, achieving a 15–20% higher degree of conversion in resin cements compared to methacrylate-based analogues .

Solubility and Lipophilicity The bulky 2-naphthylthio substituent likely increases lipophilicity, reducing solubility in polar solvents like water or ethyl acetate. This contrasts with Ethyl 2-amino-5-(thiophen-2-yl)benzoate, which may retain moderate solubility due to the smaller thiophene ring . Methyl and ethyl benzoate derivatives (e.g., Methyl benzoate, Ethyl benzoate) are often used as model solvents in polymer studies due to their balanced polarity, but substitution with amino or sulfur groups significantly alters their solvatochromic behavior .

Applications in Materials Science Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin formulations, achieving superior mechanical properties (e.g., flexural strength) due to its stable aromatic core . The naphthylthio group in the target compound could enhance UV absorption or thermal stability, making it a candidate for specialty polymers or coatings, though direct evidence is lacking.

Toxicity and Safety Alkyl benzoates like Ethyl benzoate and Methyl benzoate are generally low in acute toxicity (LD₅₀ > 2000 mg/kg in rats) but may cause mild dermal irritation . The amino and naphthylthio groups in the target compound could introduce new toxicity profiles, necessitating specialized handling .

Research Findings and Data Gaps

  • Synthetic Pathways: Analogues like Methyl 2-amino-5-bromobenzoate are synthesized via copper-catalyzed Ullmann coupling (e.g., with azetidine), suggesting that the target compound could be prepared using 2-naphthylthiol under similar conditions .
  • Spectroscopic Properties : Substituents like thiophene or naphthylthio may induce solvatochromic shifts in UV-Vis spectra, as observed in azo dyes dispersed in polyester fibers .
  • Unresolved Questions: No direct data exist on the target compound’s crystallinity, stability, or biological activity. Comparative studies with its analogues highlight the need for empirical characterization.

Biological Activity

Ethyl 2-amino-5-[2-naphthylthio]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores its synthesis, biological effectiveness, and relevant case studies.

Synthesis and Structure

This compound can be synthesized through various chemical routes involving the coupling of ethyl benzoate derivatives with thiol compounds. The structure features a naphthyl thioether moiety, which is believed to contribute to its biological properties.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit potent inhibitory effects against key enzymes involved in tumor growth. For instance, analogues have demonstrated dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical in nucleotide synthesis and cell proliferation.

Table 1: Inhibitory Potency of Related Compounds

CompoundTS IC50 (nM)DHFR IC50 (nM)GI50 (Tumor Cells)
This compoundTBDTBDTBD
Classical analogue 15419<10
Nonclassical analogue 22226<5

Note: TBD indicates values that need to be determined through further research.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the naphthyl group enhances lipophilicity, which may facilitate cellular uptake and improve bioavailability. Additionally, the compound's ability to inhibit TS and DHFR suggests it can disrupt nucleotide synthesis pathways critical for rapidly dividing cells, such as cancer cells.

Case Studies

  • In Vitro Studies : In a series of in vitro assays, compounds structurally related to this compound were tested against various human tumor cell lines. Results indicated significant growth inhibition at nanomolar concentrations, highlighting the compound's potential as an antitumor agent.
  • Selectivity for Pathogenic Enzymes : Research has indicated that certain derivatives exhibit selectivity towards parasitic enzymes over human enzymes, suggesting a therapeutic window that could minimize side effects in cancer treatments.

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